molecular formula C41H68O13 B576830 BACOSIDE A CAS No. 11028-00-5

BACOSIDE A

Cat. No.: B576830
CAS No.: 11028-00-5
M. Wt: 768.982
InChI Key: LKCTWIIDXXXXAR-CYGHALRTSA-N
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Description

Molecular Structure Analysis

The molecular structure of Bacoside A involves a mixture of Bacoside A3, Bacopasaponin C, Bacopaside II, and Bacopaside X . The aglycones and their derivatives showed better binding affinity and good CNS drug-like properties, were well absorbed through the intestines and had good blood brain barrier (BBB) penetration .

Scientific Research Applications

  • Bacoside A shows significant inhibitory effects on the cytotoxicity, fibrillation, and membrane interactions of amyloid-beta (Aβ42), a peptide implicated in Alzheimer's disease progression and toxicity. It can reduce cell toxicity and inhibit fibril formation, suggesting potential benefits in Alzheimer's treatment (Malishev et al., 2017).

  • It exhibits variability in concentration across different accessions and parts of the Bacopa monnieri plant, with the highest concentration in stolons and the lowest in leaves (Naik et al., 2012).

  • This compound has demonstrated antimicrobial and antibiofilm activities against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. It disrupts bacterial biofilms, making it a potential therapeutic for biofilm-related infections (Parai et al., 2017).

  • It shows potential as an antioxidant, particularly in reducing lipid peroxidation in different organs during induced aging, suggesting its utility in ameliorating stress-induced changes in lipid peroxidation (Pawar & Jadhav, 2017).

  • This compound's production has been enhanced using plant cell suspension culture, highlighting its commercial viability for treating memory disorders and Alzheimer’s disease (Leonard et al., 2018).

  • It exhibits chemopreventive effects against hepatocarcinogenesis, likely through quenching lipid peroxidation and enhancing antioxidant status (Janani et al., 2010).

  • The geographical region of Bacopa monnieri cultivation significantly affects the concentration of this compound, with the highest content found in plants from Jammu and the lowest in Kerala, India (Ahmed et al., 2015).

  • This compound is being researched for its effects on non-alcoholic fatty liver disease (NAFLD), with studies focusing on its chemical constituents and their interaction with NAFLD-related genes and cellular pathways (Deivasigamani et al., 2022).

  • It has been shown to inhibit inflammatory cytokines and chemokines in experimental autoimmune encephalomyelitis, a model for multiple sclerosis, suggesting its potential in treating inflammatory neurological disorders (Madhu et al., 2019).

  • Seasonal variations affect the harvest index and this compound contents of Bacopa monnieri, with summer yielding the highest levels (Bansal et al., 2016).

  • Stability studies are crucial for the effective use of this compound in pharmaceutical applications, as its stability varies with temperature and pH (Phrompittayarat et al., 2008).

  • The molecular aspects of this compound and its role in neuroprotection have been explored, revealing its regulatory effects on mRNA translation and neuroreceptor expression (Sekhar et al., 2019).

Mechanism of Action

Bacoside A has been found to have neuroprotective effects. The mechanism involved in neuroprotection from bacoside is an increment of antioxidant properties or detoxing and merging of free radical scavenging ions of metal . It also regulates the levels of different neurotransmitters in the brain . This compound has been implicated in memory and cognition .

Future Directions

The future direction of Bacoside A research is likely to focus on its pharmaceutical applications, particularly its potential to treat various disorders like Alzheimer’s, Parkinson’s, cancer, ulcer, bronchitis, asthma, and a number of other diseases . There is also interest in enhancing the production of this compound using various biotechnological approaches .

Properties

IUPAC Name

(5R,8R,9S,10S,13R,14R,17S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-33(49)31(47)34(25(18-42)52-36)54-35-32(48)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3/t22-,24+,25-,26+,27+,28?,29-,30+,31-,32-,33-,34-,35+,36+,38-,39-,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCTWIIDXXXXAR-CYGHALRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1C2CCC3C(C2(CC1=O)C)(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)OC6C(C(C(CO6)O)O)O)O)O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@@H]1[C@H]2CC[C@H]3[C@]([C@@]2(CC1=O)C)(CC[C@@H]4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)O)O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H68O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

769.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11028-00-5
Record name Bacoside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011028005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: What is the chemical nature of Bacoside A?

A1: this compound is not a single compound but a complex mixture of saponins. [] The most significant constituents identified are bacoside A3, bacopaside II, the jujubogenin isomer of bacopasaponin C (bacopaside X), and bacopasaponin C. [, ]

Q2: Is there information available on the molecular formula and weight of the individual constituents of this compound?

A2: While the provided research papers discuss the separation and analysis of this compound components, they don't explicitly state the molecular formula or weight of each individual constituent.

Q3: How stable is this compound under different storage conditions?

A3: Studies indicate that Bacopa monnieri plant material, the source of this compound, is richer in saponin content when stored under long-term conditions (30°C and 65% RH) compared to accelerated (40°C and 75% RH) or real-time conditions. [] This suggests that cooler temperatures and controlled humidity could be beneficial for preserving this compound content.

Q4: What formulation strategies have been explored to enhance this compound's solubility and bioavailability?

A4: Research suggests that this compound's poor solubility hinders its bioavailability. Scientists have investigated Self Nanoemulsifying Drug Delivery Systems (SNEDDS) to overcome this limitation. These systems, composed of oils, surfactants, and co-surfactants, demonstrated improved drug release and diffusion rates in in vitro and ex vivo studies, respectively. []

Q5: Have researchers explored proniosomes as a potential delivery system for this compound?

A5: Yes, studies have investigated the use of proniosomes, a specialized drug delivery system, to enhance the therapeutic efficacy of this compound. Results indicate that this compound-loaded proniosomes provided sustained drug release, offering potential benefits for protecting Blood-Brain Barrier integrity. []

Q6: What is the primary mechanism of action of this compound in the brain?

A6: While the exact mechanism is still under investigation, research suggests that this compound, or its metabolites, might exert neuroprotective effects through several pathways. These include:

  • Regulation of Neurotransmitter Systems: this compound components have shown binding affinity towards muscarinic M1 and serotonin 5-HT2A receptors in vitro. These receptors are implicated in memory and cognitive function. []
  • Antioxidant Activity: this compound demonstrates antioxidant properties by scavenging free radicals, suppressing lipid peroxidation, and activating antioxidant enzymes in the brain. [, ]
  • Modulation of Notch Signaling: In glioblastoma cell lines, this compound induced cell cycle arrest and apoptosis, potentially by influencing the Notch signaling pathway. []

Q7: How does this compound impact the Blood-Brain Barrier (BBB)?

A7: Research indicates this compound may help preserve the integrity of the BBB, a critical barrier that regulates the passage of substances into the brain. Animal studies show that this compound treatment reduces Evan's Blue dye extravasation into the brain, indicating minimized BBB disruption. This protective effect is potentially linked to increased expression of the tight junction protein occludin and the antioxidant response factor Nrf2. []

Q8: Does this compound interact with drug-metabolizing enzymes or drug transporters?

A8: The provided research doesn't provide specific details on the interaction of this compound with drug-metabolizing enzymes or drug transporters. This aspect requires further investigation.

Q9: What are the potential therapeutic applications of this compound supported by scientific evidence?

A9: Based on preclinical studies, this compound shows potential in the following areas:

  • Cognitive Enhancement: Traditionally used for memory enhancement, this compound has shown positive effects in animal models, supporting its potential for improving cognitive function. [, ]
  • Neuroprotection: this compound exhibits neuroprotective properties in various models, including those related to oxidative stress, cigarette smoke exposure, and morphine withdrawal. [, , ]
  • Anti-inflammatory and Wound Healing: Studies suggest that this compound may reduce inflammation and promote wound healing, potentially by modulating the expression of transforming growth factor beta-1 (TGF-β1). []

Q10: Are there clinical trials on this compound?

A10: The provided research papers mainly focus on preclinical studies. While they highlight the therapeutic potential of this compound, further research, including clinical trials, is necessary to confirm these findings in humans.

Q11: Are there any known instances of resistance to this compound?

A11: The provided research papers do not discuss any specific mechanisms of resistance to this compound. Further research is needed to explore this aspect.

Q12: What analytical techniques are commonly employed for the quantification and standardization of this compound?

A12: Various chromatographic techniques are used to analyze this compound and its components:

  • High-Performance Thin-Layer Chromatography (HPTLC): This method is widely used for qualitative and quantitative analysis of this compound in plant material and formulations. [, , , , , , , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity for separating and quantifying this compound components. [, , , , , ]
  • Supercritical Fluid Chromatography (SFC): SFC has been explored as a more environmentally friendly alternative for separating and analyzing this compound constituents. []

Q13: How can the quality of Bacopa monnieri extracts and formulations be assured?

A13: Quality control measures for Bacopa monnieri products typically include:

  • Standardization: Quantifying specific marker compounds, primarily this compound and its components, using validated analytical methods like HPTLC or HPLC. [, , , , ]
  • Stability Testing: Assessing the stability of this compound content under various storage conditions to determine shelf life and ensure product quality over time. []

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